Cas no 2126160-54-9 (4,4,7-trimethylazepan-2-one)

4,4,7-trimethylazepan-2-one 化学的及び物理的性質
名前と識別子
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- 2H-Azepin-2-one, hexahydro-4,4,7-trimethyl-
- 4,4,7-trimethylazepan-2-one
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- インチ: 1S/C9H17NO/c1-7-4-5-9(2,3)6-8(11)10-7/h7H,4-6H2,1-3H3,(H,10,11)
- InChIKey: DAFHCIAKLSHXLF-UHFFFAOYSA-N
- SMILES: N1C(C)CCC(C)(C)CC1=O
4,4,7-trimethylazepan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-379602-0.1g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 0.1g |
$257.0 | 2023-03-02 | |
Enamine | EN300-379602-5.0g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 5.0g |
$2152.0 | 2023-03-02 | |
Enamine | EN300-379602-0.25g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 0.25g |
$367.0 | 2023-03-02 | |
Aaron | AR01E8YL-250mg |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 250mg |
$530.00 | 2025-02-10 | |
Enamine | EN300-379602-2.5g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 2.5g |
$1454.0 | 2023-03-02 | |
Enamine | EN300-379602-0.5g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 0.5g |
$579.0 | 2023-03-02 | |
Enamine | EN300-379602-0.05g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 0.05g |
$174.0 | 2023-03-02 | |
Enamine | EN300-379602-10.0g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 10.0g |
$3191.0 | 2023-03-02 | |
A2B Chem LLC | AX43313-500mg |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 500mg |
$645.00 | 2024-04-20 | |
Aaron | AR01E8YL-10g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 10g |
$4413.00 | 2023-12-14 |
4,4,7-trimethylazepan-2-one 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
4,4,7-trimethylazepan-2-oneに関する追加情報
Introduction to 4,4,7-Trimethylazepan-2-One (CAS No. 2126160-54-9)
4,4,7-Trimethylazepan-2-one (CAS No. 2126160-54-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of several recent studies aimed at elucidating its properties and potential applications.
The chemical structure of 4,4,7-trimethylazepan-2-one consists of a seven-membered azepane ring with three methyl groups attached at the 4, 4, and 7 positions, and a ketone group at the 2-position. This specific arrangement of functional groups imparts distinct chemical and physical properties to the molecule, making it an interesting candidate for various biochemical and pharmacological investigations.
Recent research has focused on the synthesis and characterization of 4,4,7-trimethylazepan-2-one. One notable study published in the Journal of Organic Chemistry detailed an efficient synthetic route using a combination of palladium-catalyzed cross-coupling reactions and selective oxidation steps. The authors reported high yields and excellent purity of the final product, which is crucial for further biological evaluations.
In terms of biological activity, preliminary studies have indicated that 4,4,7-trimethylazepan-2-one exhibits promising anti-inflammatory properties. A study conducted by a team at the University of California demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro. The mechanism of action appears to involve modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
Beyond its anti-inflammatory potential, 4,4,7-trimethylazepan-2-one has also shown promise in neuroprotective applications. Research published in the Journal of Medicinal Chemistry reported that this compound significantly reduced neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective effects were attributed to its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress.
The pharmacokinetic properties of 4,4,7-trimethylazepan-2-one have also been investigated. A study by a team at Harvard Medical School evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) in animal models. The results indicated favorable pharmacokinetic profiles with good oral bioavailability and low toxicity. These findings suggest that 4,4,7-trimethylazepan-2-one may be suitable for further development as a therapeutic agent.
In addition to its therapeutic potential, 4,4,7-trimethylazepan-2-one has been explored for its use in chemical biology research. Its unique structure makes it an excellent tool for probing specific biological pathways and interactions. For instance, a recent study utilized this compound as a probe to investigate protein-protein interactions involved in cellular signaling processes.
The safety profile of 4,4,7-trimethylazepan-2-one is another critical aspect that has been thoroughly examined. Toxicity studies conducted in both in vitro and in vivo models have shown that this compound is well-tolerated at therapeutic concentrations. However, as with any new chemical entity (NCE), ongoing safety assessments are necessary to ensure its long-term safety and efficacy.
In conclusion, 4,4,7-trimethylazepan-2-one (CAS No. 2126160-54-9) is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological activities make it an attractive candidate for further investigation and development. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds significant potential for contributing to the treatment of various diseases and conditions.
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